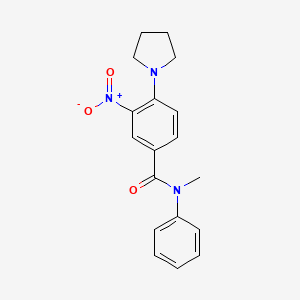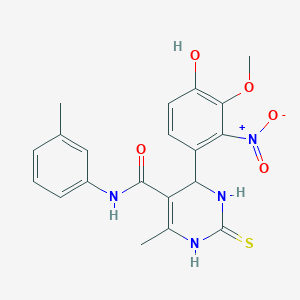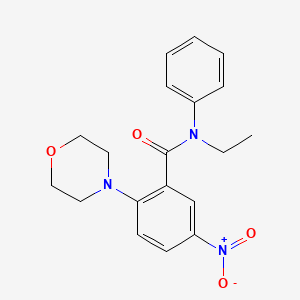![molecular formula C27H22N4O3 B4139713 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline](/img/structure/B4139713.png)
2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline
説明
2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline, also known as PQ-401, is a quinoxaline derivative that has been synthesized for its potential use in scientific research. PQ-401 has been shown to have promising biological activities, making it a subject of interest for researchers in various fields.
作用機序
The mechanism of action of 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline involves its ability to inhibit various enzymes and signaling pathways. 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been shown to inhibit the activity of topoisomerase I and II, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been shown to have various biochemical and physiological effects. In cancer cells, 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline induces apoptosis and cell cycle arrest by activating the p53 pathway. In neurodegenerative diseases, 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline reduces oxidative stress and inflammation by inhibiting the activity of COX-2 and reducing the production of reactive oxygen species. 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has also been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One advantage of using 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline in lab experiments is its ability to inhibit multiple enzymes and signaling pathways, making it a versatile tool for studying various biological processes. Another advantage is its ability to induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline analogs with improved pharmacokinetic properties and reduced toxicity could further enhance its potential as a therapeutic agent.
Conclusion
In conclusion, 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is a quinoxaline derivative that has shown promising biological activities in various scientific fields. Its ability to inhibit multiple enzymes and signaling pathways makes it a versatile tool for studying various biological processes. While its potential toxicity may limit its use in certain experiments, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and other conditions warrants further investigation.
科学的研究の応用
2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been studied for its potential use in various scientific fields. In cancer research, 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 2,3-di-2-furyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has also been studied for its potential use in treating cardiovascular diseases, diabetes, and bacterial infections.
特性
IUPAC Name |
[2,3-bis(furan-2-yl)quinoxalin-6-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c32-27(31-14-12-30(13-15-31)20-6-2-1-3-7-20)19-10-11-21-22(18-19)29-26(24-9-5-17-34-24)25(28-21)23-8-4-16-33-23/h1-11,16-18H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQRWHQORIKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(phenoxyacetyl)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4139633.png)
![2-ethyl-8,8-dimethyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4139635.png)

![N-[2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4139658.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4139667.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4139674.png)
![5-isonicotinoyl-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4139684.png)
![methyl [(6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4139686.png)

![N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4139699.png)
![ethyl 4-[4-(cyanomethoxy)-3-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139716.png)


![2-(2-bromo-6-ethoxy-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide hydrochloride](/img/structure/B4139739.png)